molecular formula C20H15N3O7 B2726638 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618872-54-1

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2726638
CAS No.: 618872-54-1
M. Wt: 409.354
InChI Key: BWDSEVSMJZAYED-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15N3O7 and its molecular weight is 409.354. The purity is usually 95%.
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Biological Activity

Structural Characteristics

The compound features a pyrrole core substituted with hydroxyl, furan carbonyl, isoxazole, and nitrophenyl groups. These structural elements are known to influence biological activity through various mechanisms, including enzyme inhibition, receptor modulation, and antimicrobial effects.

Structural Feature Description
Pyrrole CoreCentral structure with potential for diverse reactivity
Hydroxyl GroupIncreases solubility and may enhance biological interactions
Furan CarbonylAssociated with antioxidant properties
Isoxazole GroupKnown for anti-inflammatory and analgesic effects
Nitrophenyl GroupOften linked to cytotoxicity against cancer cells

Biological Activity Overview

While specific data on the biological activity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is sparse, insights can be drawn from related compounds and structural analogs.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and isoxazole rings have been studied for their cytotoxic effects against various cancer cell lines. A notable study reported that a furan derivative exhibited an IC50 value of 62.37 µg/mL against HeLa cells . The presence of the nitrophenyl group in our compound may enhance its cytotoxic potential through mechanisms such as apoptosis induction.

Antimicrobial Activity

Compounds featuring furan and isoxazole moieties have also demonstrated antibacterial properties. For example, a related furan derivative showed minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . The structural diversity of this compound suggests it may possess similar or enhanced antimicrobial activities.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of furan-containing compounds. For instance:

  • Synthesis of Furan Derivatives : A study synthesized various furan derivatives and evaluated their biological activities, finding significant cytotoxicity against cancer cell lines and promising antibacterial effects .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that compounds with similar structures can effectively bind to targets involved in cancer progression and bacterial infections .
  • Immunomodulatory Effects : Research has indicated that some derivatives can modulate immune responses, particularly through the activation of the STING pathway, which is crucial in cancer immunotherapy .

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-10-6-7-14(29-10)18(24)16-17(12-4-3-5-13(9-12)23(27)28)22(20(26)19(16)25)15-8-11(2)30-21-15/h3-9,17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSEVSMJZAYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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